Salbutamol Acetonide Methyl Ether
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Overview
Description
Salbutamol Acetonide Methyl Ether is a synthetic compound belonging to the class of beta-2 adrenergic agonists. It is primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The molecular formula of this compound is C17H27NO3, and it has a molecular weight of 293.4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Salbutamol Acetonide Methyl Ether involves multiple steps starting from substituted acetophenones. One common method involves the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate. The resulting diacetate is then brominated to give the m-bromo ketone .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Salbutamol Acetonide Methyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide and potassium carbonate are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Salbutamol Acetonide Methyl Ether has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other beta-2 adrenergic agonists and related compounds.
Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: It is used in the development of new bronchodilators and treatments for respiratory diseases.
Industry: The compound is utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Salbutamol Acetonide Methyl Ether exerts its effects by selectively binding to beta-2 adrenergic receptors in the smooth muscle of the airways. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, which in turn leads to the relaxation of bronchial smooth muscle and bronchodilation. The compound’s selectivity for beta-2 receptors over beta-1 receptors minimizes cardiovascular side effects .
Comparison with Similar Compounds
Salbutamol (Albuterol): A widely used bronchodilator with similar beta-2 adrenergic agonist activity.
Fenoterol: Another beta-2 agonist used in the treatment of asthma.
Terbutaline: A bronchodilator with a similar mechanism of action.
Uniqueness: Salbutamol Acetonide Methyl Ether is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other beta-2 agonists. The presence of the acetonide and methyl ether groups provides improved pharmacokinetic properties and prolonged duration of action .
Properties
CAS No. |
1797136-74-3 |
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Molecular Formula |
C17H27NO3 |
Molecular Weight |
293.407 |
IUPAC Name |
N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-methoxyethyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C17H27NO3/c1-16(2,3)18-10-15(19-6)12-7-8-14-13(9-12)11-20-17(4,5)21-14/h7-9,15,18H,10-11H2,1-6H3 |
InChI Key |
DAROFXKWOGGDIT-UHFFFAOYSA-N |
SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)OC)C |
Synonyms |
α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol Methyl Ether |
Origin of Product |
United States |
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